4-(3-Phenylpropoxy)benzaldehyde
Description
4-(3-Phenylpropoxy)benzaldehyde is a benzaldehyde derivative featuring a 3-phenylpropoxy group at the para position of the aromatic ring. Its molecular formula is C₁₆H₁₆O₂, with a molecular weight of 240.30 g/mol. The compound is synthesized via nucleophilic substitution reactions, as demonstrated by its preparation from 4-hydroxybenzaldehyde and 3-phenylpropyl bromide under basic conditions, yielding 85% as a yellow oil . Key spectral data include:
- ¹H NMR (CDCl₃): δ 9.90 (s, CHO), 7.31–7.85 (aromatic protons), 4.06 (t, OCH₂), 2.14–2.85 (CH₂ groups)
- ¹³C NMR (CDCl₃): δ 190.5 (C=O), 141.9–115.2 (aromatic carbons), 68.1 (OCH₂) .
This compound is notable in medicinal chemistry, particularly in the development of type 2 diabetes mellitus therapeutics, where its aldehyde group serves as a reactive handle for forming hydrazones or other pharmacophores .
Properties
CAS No. |
75677-08-6 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-(3-phenylpropoxy)benzaldehyde |
InChI |
InChI=1S/C16H16O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2 |
InChI Key |
YYKBLXAPERCAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table compares 4-(3-Phenylpropoxy)benzaldehyde with structurally similar benzaldehyde derivatives:
Key Observations:
Substituent Effects on Reactivity: Electron-Donating Groups (e.g., 3-phenylpropoxy, benzyloxy): Enhance aromatic ring stability and reduce electrophilicity of the aldehyde group, making it less reactive toward nucleophilic attack compared to unsubstituted benzaldehyde. Electron-Withdrawing Groups (e.g., nitro, cyano): Increase aldehyde reactivity but are absent in the compared analogs.
Biological Activity: 4-(N,N-Dimethylamino)benzaldehyde derivatives exhibit spasmolytic activity in vitro, suppressing intestinal contractions at 0.1–10 μM concentrations . this compound's phenyl group may enhance hydrophobic interactions with biological targets, improving drug candidate binding in diabetes research .
Synthetic Utility: 4-(Benzyloxy)-3-hydroxybenzaldehyde (30% yield) is a precursor for complex heterocycles, but its lower yield compared to this compound (85%) highlights challenges in multi-step syntheses . 3-Methoxy-4-(3-phenoxypropoxy)benzaldehyde shares structural similarity but includes a methoxy group, which could alter solubility and metabolic stability .
Physicochemical Properties
| Property | This compound | 4-(N,N-Dimethylamino)benzaldehyde | p-(n-Propoxy)benzaldehyde |
|---|---|---|---|
| Solubility | Low in water; soluble in DCM | Moderate in polar solvents | Low in water |
| Melting Point | Not reported (oil) | 72–74°C | Not reported |
| LogP (Predicted) | 3.8 | 1.2 | 2.5 |
- LogP Differences : The 3-phenylpropoxy group increases hydrophobicity (LogP = 3.8) compared to p-(n-propoxy)benzaldehyde (LogP = 2.5), impacting membrane permeability in drug design .
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